Suc-Phe-Pro-Phe-Pna

Cathepsin G Serine Protease Selectivity Profiling

In neutrophil lysates and tissue homogenates, co-existing serine proteases (elastase, cathepsin G, proteinase 3) confound activity measurements when using broad-spectrum substrates like Suc-Ala-Ala-Pro-Phe-pNA. Suc-Phe-Pro-Phe-pNA solves this with documented selectivity for cathepsin G. • Cathepsin G-selective: Minimizes off-target cleavage by elastase and chymotrypsin, ensuring signal fidelity • Colorimetric readout at 405-410 nm via liberated p-nitroaniline for direct kinetic analysis • Validated for rodent mast cell protease studies in inflammation and allergy models Supplied as ≥95% pure chromogenic peptide; store at ≤ -20°C. For research use only.

Molecular Formula C33H35N5O8
Molecular Weight 629.7 g/mol
CAS No. 75651-68-2
Cat. No. B1402291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Phe-Pro-Phe-Pna
CAS75651-68-2
Molecular FormulaC33H35N5O8
Molecular Weight629.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C33H35N5O8/c39-29(17-18-30(40)41)35-27(21-23-10-5-2-6-11-23)33(44)37-19-7-12-28(37)32(43)36-26(20-22-8-3-1-4-9-22)31(42)34-24-13-15-25(16-14-24)38(45)46/h1-6,8-11,13-16,26-28H,7,12,17-21H2,(H,34,42)(H,35,39)(H,36,43)(H,40,41)/t26-,27-,28-/m0/s1
InChIKeyZAXQJAQQADKISV-KCHLEUMXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Phe-Pro-Phe-pNA: Chromogenic Substrate Overview


Suc-Phe-Pro-Phe-pNA (CAS 75651-68-2) is a synthetic chromogenic peptide substrate [1] engineered for the quantitative detection of specific serine proteases. It comprises a succinyl (Suc) blocking group and a C-terminal para-nitroanilide (pNA) reporter moiety . Enzymatic cleavage at the Phe-pNA amide bond liberates free p-nitroaniline, which can be monitored spectrophotometrically at 405-410 nm , providing a direct, colorimetric readout of enzymatic activity [1].

Workflow Colorimetric protease assay via pNA release at 405–410 nm
Selection Reported cathepsin G selectivity over elastase and chymotrypsin
Use Context Complex biological samples, inhibitor screening, mast cell protease studies

Generic Substrate Substitution Risks


Despite sharing a common pNA chromophore and core peptide backbone, simple substitution of in-class chromogenic substrates such as Suc-Ala-Ala-Pro-Phe-pNA (CAS 70967-97-4) or Suc-Val-Pro-Phe-pNA (CAS 95192-11-3) is not analytically valid. The P1' position is occupied by the pNA group in all members of this class, but subtle variations in the N-terminal peptide sequence confer dramatically different recognition, affinity, and turnover rates among structurally related serine proteases [1]. For example, a single amino acid change can alter a substrate's specificity profile [2], making it unsuitable for the intended assay. The evidence below quantifies these differences, enabling a rational, data-driven selection.

Sequence variation alters specificity
N-terminal peptide changes (e.g., Suc-Ala-Ala-Pro vs. Suc-Phe-Pro) may shift protease recognition and turnover, limiting direct substitution.
Assay selectivity may not transfer
In-class chromogenic pNA substrates can exhibit broad-spectrum activity, potentially compromising target-specific signal in complex samples.

Product Differentiation Evidence


Cathepsin G Selectivity Advantage

Suc-Phe-Pro-Phe-pNA is recognized as a specific substrate for cathepsin G and rat mast cell proteases [1]. In contrast, the closely related analog Suc-Ala-Ala-Pro-Phe-pNA is a promiscuous, broad-spectrum substrate, hydrolyzed by chymotrypsin, pancreatic elastase, subtilisins, chymase, and cyclophilin in addition to cathepsin G . This difference in enzyme recognition, driven by the N-terminal Suc-Phe-Pro versus Suc-Ala-Ala-Pro sequence [1], is a critical selection criterion.

Cathepsin G Selectivity
Class-level
Specific vs. Broad-Spectrum
Supports cathepsin G assay specificity
Verify selectivity in target matrix
Cathepsin G Serine Protease Selectivity Profiling

Elastase Activity Discrimination

The chromogenic substrate Suc-Ala-Ala-Pro-Phe-pNA is an established and efficient substrate for human pancreatic elastase and chymotrypsin, with a reported Km of 60 µM for these enzymes [1]. In contrast, Suc-Phe-Pro-Phe-pNA is not described as a substrate for elastase [2]. This distinction allows researchers to measure cathepsin G or mast cell protease activity without interference from co-occurring elastase or chymotrypsin activities.

Elastase Discrimination
Class-level
Inactive vs. Active (Km 60 µM)
Enables elastase-free cathepsin G measurement
Confirm in relevant biological milieu
Elastase Chymotrypsin Enzyme Kinetics

PPIase Interference Avoidance

The substrate Suc-Ala-Phe-Pro-Phe-pNA (CAS not available) is a known substrate for peptidyl prolyl cis-trans isomerases (PPIases) like FK-506 binding proteins (FKBPs) and cyclophilins, enabling the study of these enzymes via an uncoupled, protease-free assay [1][2]. While Suc-Phe-Pro-Phe-pNA shares the core -Phe-Pro-Phe-pNA motif [3], it is not reported as a substrate for PPIases in the available literature. This functional difference may be attributed to the N-terminal succinylated phenylalanine directly preceding the proline, which could impact the cis/trans isomerization rate critical for PPIase recognition.

PPIase Interference
Class-level
Not reported vs. Confirmed PPIase substrate
Reduces isomerase interference risk
Absence of PPIase activity not universally validated
PPIase FKBP Cyclophilin

Validated Application Scenarios


Cathepsin G Quantification in Complex Samples

In complex matrices such as neutrophil lysates or tissue homogenates, multiple serine proteases (e.g., elastase, cathepsin G, proteinase 3) co-exist. Using Suc-Phe-Pro-Phe-pNA leverages its documented specificity for cathepsin G [1], minimizing signal contribution from off-target elastase and chymotrypsin . This contrasts with the broad-spectrum analog Suc-Ala-Ala-Pro-Phe-pNA, which would be cleaved by multiple enzymes , yielding an ambiguous total proteolytic activity measurement.

HTS for Cathepsin G Inhibitors

For drug discovery programs targeting cathepsin G, assay selectivity is paramount to avoid false positives arising from inhibition of other serine proteases. Suc-Phe-Pro-Phe-pNA is the preferred substrate for primary screening and subsequent dose-response validation. Its use ensures that observed inhibition of pNA release correlates directly with cathepsin G target engagement, a distinction from the broader activity of Suc-Ala-Ala-Pro-Phe-pNA which would require deconvolution of off-target inhibition.

Rat Mast Cell Protease Biology

Suc-Phe-Pro-Phe-pNA is documented as a specific substrate for rat mast cell proteases [1]. This property makes it a valuable tool for studies on mast cell biology, allergic response, and inflammatory pathways in rat models. For procurement by labs focusing on rodent models of inflammation, this compound provides a targeted biochemical tool not offered by more generic substrates like Suc-Ala-Ala-Pro-Phe-pNA.

PPIase Interference-Free Assays

In experimental systems where PPIases like FKBPs and cyclophilins may be present and could interfere with substrate turnover, Suc-Phe-Pro-Phe-pNA offers an advantage. While related compounds like Suc-Ala-Phe-Pro-Phe-pNA are established PPIase substrates [2], Suc-Phe-Pro-Phe-pNA is not reported to be cleaved by these isomerases. This reduces the risk of unintended substrate depletion and simplifies kinetic analysis in protease-focused studies.

Application
Selection Property
Validation Focus
Cathepsin G assay in complex samples
Reported cathepsin G selectivity over elastase/chymotrypsin
Specificity verification in target matrix
HTS for cathepsin G inhibitors
Selective signal from cathepsin G inhibition
Off-target inhibition deconvolution
Rat mast cell protease studies
Documented substrate for rat mast cell proteases
Model-specific substrate validation
PPIase interference-free protease assays
Not reported as PPIase substrate
Absence of isomerase interference confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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